REACTION_CXSMILES
|
Br[C:2](=[CH:5]OC(C)C)[CH:3]=[O:4].[S:10]1[CH2:14][C:13](=[NH:15])[NH:12][CH2:11]1.C(N(CC)CC)C>C(#N)C>[N:15]1[C:2]([CH:3]=[O:4])=[CH:5][N:12]2[C:13]=1[CH2:14][S:10][CH2:11]2
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Name
|
|
Quantity
|
6.9 g
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Type
|
reactant
|
Smiles
|
BrC(C=O)=COC(C)C
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Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
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S1CNC(C1)=N
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Name
|
|
Quantity
|
326 mL
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Type
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solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
326 mL
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Type
|
solvent
|
Smiles
|
C(C)#N
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Name
|
|
Quantity
|
4.9 mL
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Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at room temperature for 19.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
refluxed for 2 h
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Duration
|
2 h
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
evaporated
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Type
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DISSOLUTION
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Details
|
The residue was dissolved in dichloromethane (300 mL)
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Type
|
WASH
|
Details
|
washed with 50% potassium carbonate aqueous solution (20 g)
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Type
|
FILTRATION
|
Details
|
After filtration and separation
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Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with dichloromethane (50 mL×4)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under reduced pressure
|
Type
|
WASH
|
Details
|
eluted with CHCl3-MeOH (100:3)
|
Type
|
CUSTOM
|
Details
|
to obtain crude 7H-Imidazo[1,2-c]thiazole-2-carbaldehyde as a brown solid
|
Type
|
CUSTOM
|
Details
|
The crude product was re-crystallized twice from CHCl3-n-hexane (1st: 30:5, 2nd: 30:60) at 0° C.
|
Reaction Time |
19.5 h |
Name
|
|
Type
|
product
|
Smiles
|
N=1C(=CN2CSCC21)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.84 g | |
YIELD: PERCENTYIELD | 15% | |
YIELD: CALCULATEDPERCENTYIELD | 36.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |